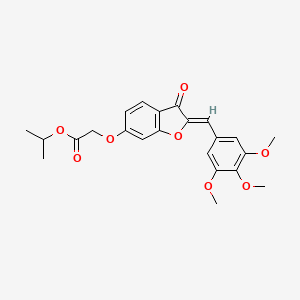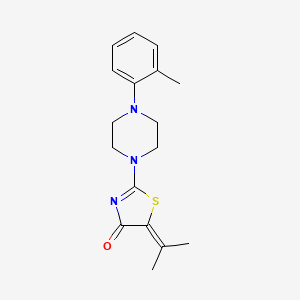
2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, an indole ring, and a morpholino group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and indole rings are aromatic, which means they are likely to contribute to the stability of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the oxadiazole ring might undergo nucleophilic substitution reactions, while the indole ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its stability would be influenced by the presence of aromatic rings .Applications De Recherche Scientifique
Anticancer Activity
Compounds containing 1,3,4-oxadiazoles have been found to exhibit anticancer activity . In particular, the compound 4f, which is likely a derivative of the compound you’re interested in, has been found to inhibit hepatoma cells efficiently . This suggests that “2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone” could potentially be used in the development of new anticancer drugs.
Antibiotic Properties
1,3,4-Oxadiazoles have been found to exhibit antibiotic properties . This suggests that “2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone” could potentially be used in the development of new antibiotics.
Antiproliferative Properties
1,3,4-Oxadiazoles have been found to exhibit antiproliferative properties . This suggests that “2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone” could potentially be used in the development of drugs that inhibit cell growth or proliferation.
Antibacterial Properties
1,3,4-Oxadiazoles have been found to exhibit antibacterial properties . This suggests that “2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone” could potentially be used in the development of new antibacterial drugs.
Anti-inflammatory Properties
1,3,4-Oxadiazoles have been found to exhibit anti-inflammatory properties . This suggests that “2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone” could potentially be used in the development of new anti-inflammatory drugs.
Synthesis of Other Compounds
The compound “2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone” could potentially be used in the synthesis of other compounds. For example, a reaction involving N-isocyanimine triphenylphosphorane, tertiary amines, and carboxylic acids resulted in the formation of 1,3,4-oxadiazoles .
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-2-16-19-20-18(25-16)14-11-22(15-6-4-3-5-13(14)15)12-17(23)21-7-9-24-10-8-21/h3-6,11H,2,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTZCPSSPUYNTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

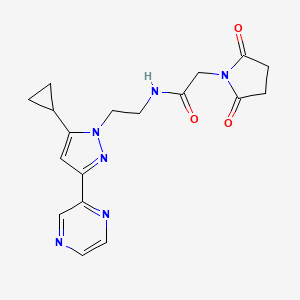
![2-((4-methylbenzyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2696191.png)
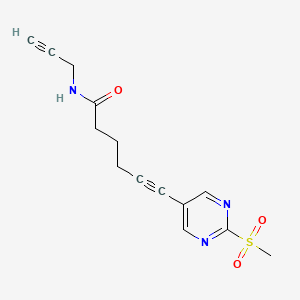
![2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2696196.png)
![2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2696198.png)
![3-(1-Methylindol-3-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]propanamide](/img/structure/B2696199.png)
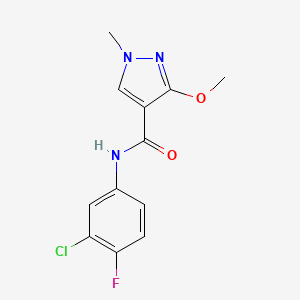
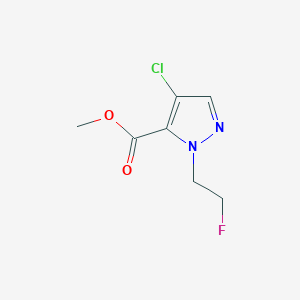
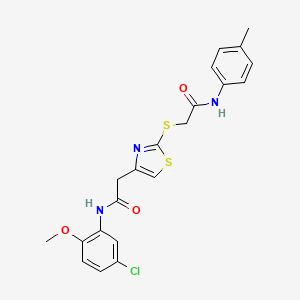
![N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B2696204.png)
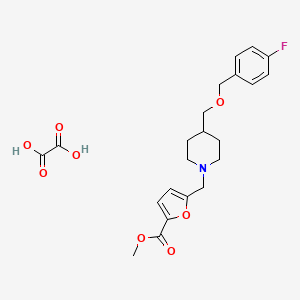
![N-(4-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2696207.png)
